REACTION_CXSMILES
|
[CH2:1]([OH:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].C(N(CC)CC)C.[C:21]1([CH3:31])[CH:26]=[CH:25][C:24]([S:27](Cl)(=[O:29])=[O:28])=[CH:23][CH:22]=1>ClCCl>[S:27]([C:24]1[CH:25]=[CH:26][C:21]([CH3:31])=[CH:22][CH:23]=1)([O:13][CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])(=[O:29])=[O:28]
|
Name
|
|
Quantity
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186 g
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Type
|
reactant
|
Smiles
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C(CCCCCCCCCCC)O
|
Name
|
|
Quantity
|
121 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
228 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
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Name
|
|
Quantity
|
600 mL
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Type
|
solvent
|
Smiles
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ClCCl
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
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Type
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CUSTOM
|
Details
|
To a stirred
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
WASH
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Details
|
The reaction mixture was then washed with 20% sodium chloride solution (500 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The washed organic layer was dried over anhydrous sodium sulphate
|
Type
|
CUSTOM
|
Details
|
Removal of solvent under vacuo
|
Type
|
CUSTOM
|
Details
|
resulted in colorless oil that
|
Reaction Time |
10 h |
Name
|
|
Type
|
product
|
Smiles
|
S(=O)(=O)(OCCCCCCCCCCCC)C1=CC=C(C)C=C1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |